molecular formula C21H21O3P B8466388 Diethyl 1-pyrenylmethylphosphonate

Diethyl 1-pyrenylmethylphosphonate

Cat. No.: B8466388
M. Wt: 352.4 g/mol
InChI Key: QYHNVRVUJPTWEP-UHFFFAOYSA-N
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Description

Diethyl 1-pyrenylmethylphosphonate is a phosphonate ester characterized by a pyrenylmethyl group attached to a phosphonate moiety. Phosphonates, in general, are organophosphorus compounds with a C–PO(OR)₂ structure, known for their chemical stability and diverse applications, including flame retardants, medicinal agents, and ligands in coordination chemistry . The pyrenylmethyl substituent introduces a bulky polycyclic aromatic hydrocarbon (pyrene), which confers unique electronic and steric properties.

The synthesis of such compounds typically involves Pudovik or Michaelis-Arbuzov reactions, where dialkyl phosphites react with carbonyl compounds or alkyl halides .

Properties

Molecular Formula

C21H21O3P

Molecular Weight

352.4 g/mol

IUPAC Name

1-(diethoxyphosphorylmethyl)pyrene

InChI

InChI=1S/C21H21O3P/c1-3-23-25(22,24-4-2)14-18-11-10-17-9-8-15-6-5-7-16-12-13-19(18)21(17)20(15)16/h5-13H,3-4,14H2,1-2H3

InChI Key

QYHNVRVUJPTWEP-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(CC1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1)OCC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1 Structural Analogs
The following table compares Diethyl 1-pyrenylmethylphosphonate with structurally related phosphonates:

Compound Name Substituent Molecular Formula Key Properties/Applications Reference
This compound Pyrenylmethyl C₂₃H₂₃O₃P High lipophilicity, fluorescence Inferred
Diethyl (hydroxymethyl)phosphonate Hydroxymethyl C₅H₁₃O₄P Polar, used as flame retardant
Diethyl 1-naphthylmethylphosphonate Naphthylmethyl C₁₆H₁₉O₃P Moderate aromaticity, catalysis
Diethyl 1-phenylethylphosphonate Phenylethyl C₁₂H₁₉O₃P Steric hindrance, medicinal chemistry

Key Observations:

  • Steric Bulk : Pyrene’s larger size (four fused benzene rings) increases steric hindrance, which could reduce reaction rates in nucleophilic substitutions compared to hydroxymethyl or phenylethyl analogs .
  • Solubility : Pyrenylmethylphosphonate is expected to exhibit lower aqueous solubility than hydroxymethylphosphonate due to its hydrophobic aromatic moiety, similar to trends observed in naphthyl derivatives .

Research Findings and Data Gaps

  • Synthetic Challenges : Bulky substituents like pyrenylmethyl may reduce yields in classical phosphonate syntheses. Alternative routes, such as transition metal-catalyzed phosphorylation, warrant exploration .
  • Thermal Stability : Pyrenylmethylphosphonate likely exhibits higher thermal stability than aliphatic phosphonates (e.g., diethyl succinate, ) due to aromatic stabilization.
  • Safety Profile: While diethyl phthalate () is classified as non-hazardous, pyrenylmethylphosphonate’s toxicity remains unstudied. Its handling may require precautions similar to naphthyl derivatives .

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